N-(dimethylsulfamoyl)-N-(3-phenoxypropyl)oxan-4-amine
Description
N-(dimethylsulfamoyl)-N-(3-phenoxypropyl)oxan-4-amine is a synthetic organic compound that belongs to the class of oxan-4-amines This compound is characterized by the presence of a dimethylsulfamoyl group, a phenoxypropyl group, and an oxan-4-amine backbone
Properties
IUPAC Name |
N-(dimethylsulfamoyl)-N-(3-phenoxypropyl)oxan-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-17(2)23(19,20)18(15-9-13-21-14-10-15)11-6-12-22-16-7-4-3-5-8-16/h3-5,7-8,15H,6,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDLEBHCGONPDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CCCOC1=CC=CC=C1)C2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(dimethylsulfamoyl)-N-(3-phenoxypropyl)oxan-4-amine typically involves multiple steps, including the formation of the oxan-4-amine backbone, the introduction of the dimethylsulfamoyl group, and the attachment of the phenoxypropyl group. Common reagents and conditions used in these reactions may include:
Formation of Oxan-4-Amine Backbone: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Dimethylsulfamoyl Group: This can be achieved through sulfonation reactions using reagents such as dimethylsulfamoyl chloride.
Attachment of Phenoxypropyl Group: This step may involve nucleophilic substitution reactions using phenoxypropyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(dimethylsulfamoyl)-N-(3-phenoxypropyl)oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, alkylating agents, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties or as a drug candidate.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(dimethylsulfamoyl)-N-(3-phenoxypropyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(dimethylsulfamoyl)-N-(3-phenoxypropyl)oxan-4-amine can be compared with other oxan-4-amines, sulfonamides, and phenoxypropyl derivatives.
- Examples of similar compounds include N-(dimethylsulfamoyl)-N-(3-phenoxypropyl)amine, N-(dimethylsulfamoyl)-N-(3-phenoxypropyl)oxan-2-amine, and N-(dimethylsulfamoyl)-N-(3-phenoxypropyl)oxan-6-amine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
